molecular formula C24H34O7 B14702820 1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane CAS No. 20740-88-9

1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane

Cat. No.: B14702820
CAS No.: 20740-88-9
M. Wt: 434.5 g/mol
InChI Key: FTGQSLVLZGRLJD-UHFFFAOYSA-N
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Description

1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane is an organic compound belonging to the class of polyethers It is characterized by the presence of two phenoxy groups attached to a long chain of ethylene glycol units

Preparation Methods

Synthetic Routes and Reaction Conditions

1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane can be synthesized through the reaction of phenol with 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete substitution of the bromine atoms with phenoxy groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane undergoes various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form phenol derivatives.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its polyether backbone.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane involves its interaction with various molecular targets. The phenoxy groups can interact with enzymes and receptors, modulating their activity. The polyether backbone allows for the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15-Pentaoxaheptadecane: Lacks the phenoxy groups, making it less reactive in certain chemical reactions.

    1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane: Contains bromine atoms instead of phenoxy groups, leading to different reactivity and applications.

    Hexaethylene glycol: Shorter chain length and lacks phenoxy groups, resulting in different physical and chemical properties.

Uniqueness

1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane is unique due to the presence of phenoxy groups, which enhance its reactivity and potential applications in various fields. The polyether backbone provides flexibility and stability, making it suitable for a wide range of applications.

Properties

CAS No.

20740-88-9

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxybenzene

InChI

InChI=1S/C24H34O7/c1-3-7-23(8-4-1)30-21-19-28-17-15-26-13-11-25-12-14-27-16-18-29-20-22-31-24-9-5-2-6-10-24/h1-10H,11-22H2

InChI Key

FTGQSLVLZGRLJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOC2=CC=CC=C2

Origin of Product

United States

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